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Compound of Interest

Compound Name:
(R)-Morpholin-2-ylmethanol

hydrochloride

Cat. No.: B3039989 Get Quote

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged

scaffold."[1] Its frequent incorporation into therapeutic agents is no coincidence; this simple

heterocycle imparts a range of beneficial physicochemical and metabolic properties, including

enhanced aqueous solubility, metabolic stability, and a pKa value that favors bioavailability.[2]

[3] When seeking to develop drugs for the central nervous system (CNS), the morpholine

moiety can be particularly advantageous for improving permeability across the blood-brain

barrier.[2][3]

(R)-Morpholin-2-ylmethanol hydrochloride emerges as a particularly valuable asset from

this family of compounds. As a chiral building block, it provides medicinal chemists with a

stereochemically defined starting point, which is critical for achieving target specificity and

reducing off-target effects. This molecule uniquely features a stereocenter at the 2-position,

adjacent to the ring oxygen, and a primary alcohol, offering two distinct points for synthetic

elaboration. The hydrochloride salt form enhances its stability and solubility in various reaction

media, making it a versatile and reliable synthon for constructing complex molecular

architectures. This guide provides a detailed overview of its properties, applications, and field-

proven protocols for its use.

Physicochemical and Handling Properties
A clear understanding of the physical and chemical properties of a building block is

fundamental to its successful application.
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Property Data

Chemical Name (R)-Morpholin-2-ylmethanol hydrochloride

CAS Number 1436436-17-7

Molecular Formula C₅H₁₂ClNO₂

Molecular Weight 153.61 g/mol

Appearance Off-White to Yellow Solid

Purity Typically ≥97%

Storage Conditions Store at 2-8°C under an inert atmosphere

Key Functional Groups
Secondary Amine (as hydrochloride salt),

Primary Alcohol

Chirality Single (R)-enantiomer

Data compiled from multiple sources.[4][5][6][7]

Core Synthetic Applications & Strategy
The synthetic utility of (R)-Morpholin-2-ylmethanol hydrochloride stems from its bifunctional

nature. The secondary amine and primary alcohol can be selectively functionalized to introduce

the chiral morpholine motif into a target molecule. A common and logical synthetic strategy

involves the initial protection of the more nucleophilic secondary amine, allowing for the

selective modification of the primary alcohol.

Click to download full resolution via product page

This strategic protection is crucial because the secondary amine's basicity and nucleophilicity

would otherwise interfere with many reactions targeting the hydroxyl group, such as oxidations

or reactions requiring strong bases. The tert-butyloxycarbonyl (Boc) group is an ideal choice for

protection due to its stability under a wide range of conditions and its straightforward removal

under acidic conditions.[8]
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Once the nitrogen is protected, the primary alcohol becomes the sole site for modification:

Oxidation: The alcohol can be oxidized to an aldehyde (using PCC, DMP) or a carboxylic

acid (using Jones reagent, TEMPO) to serve as an electrophilic handle for C-C bond

formation (e.g., Wittig, Grignard reactions) or amide bond formation.

Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl

halide (Williamson ether synthesis) is a direct way to link the morpholine moiety to other

parts of a target molecule.

Activation: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate)

to facilitate nucleophilic substitution reactions.

This versatility allows for the incorporation of the (R)-morpholin-2-ylmethanol fragment into

complex scaffolds, such as those found in kinase inhibitors or other targeted therapeutics.[9]

Application Protocol 1: N-Protection of (R)-
Morpholin-2-ylmethanol
Objective: To protect the secondary amine of (R)-Morpholin-2-ylmethanol hydrochloride with

a Boc group, preparing it for subsequent functionalization of the hydroxyl group. This is a

foundational step for most synthetic routes.

Causality: The starting material is a hydrochloride salt. A stoichiometric amount of base

(Triethylamine, TEA) is required to neutralize the HCl and liberate the free secondary amine,

which then acts as the nucleophile to attack the di-tert-butyl dicarbonate (Boc₂O).

Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive,

facilitating easy workup.
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Materials & Reagents:

(R)-Morpholin-2-ylmethanol hydrochloride (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

Triethylamine (TEA) (2.2 eq)

Dichloromethane (DCM), anhydrous

Deionized Water

Saturated Sodium Chloride solution (Brine)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Silica Gel for column chromatography

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-
Morpholin-2-ylmethanol hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.2 M

concentration).

Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15-

20 minutes to ensure the formation of the free amine.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control

the exothermicity of the reaction with Boc₂O.

Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it

dropwise to the cooled reaction mixture over 20-30 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 4-12 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is fully consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized

water (2x) and then with brine (1x). The washes remove excess TEA hydrochloride and other

water-soluble impurities.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄,

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil or solid is purified by flash column chromatography on

silica gel using an appropriate solvent system (e.g., a gradient of 30-60% Ethyl Acetate in

Hexanes) to yield the pure N-Boc-(R)-morpholin-2-ylmethanol.

Application Protocol 2: O-Alkylation of N-Boc-(R)-
morpholin-2-ylmethanol
Objective: To demonstrate the functionalization of the primary alcohol via Williamson ether

synthesis, a common strategy for linking the morpholine moiety to other molecular fragments.

Causality: This reaction requires a strong, non-nucleophilic base to deprotonate the primary

alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is ideal for this purpose.

Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are used to prevent quenching the

base and to solvate the ions involved. The N-Boc protected starting material ensures that only

the hydroxyl group reacts.

Materials & Reagents:

N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) (from Protocol 1)

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Alkyl Halide (e.g., Benzyl Bromide, R-X) (1.1 eq)

Tetrahydrofuran (THF), anhydrous

Saturated Ammonium Chloride (NH₄Cl) solution
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Ethyl Acetate

Deionized Water & Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of

NaH (1.2 eq) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to

remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to

the washed NaH.

Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

Substrate Addition: Dissolve N-Boc-(R)-morpholin-2-ylmethanol (1.0 eq) in anhydrous THF

and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas evolution) should

be observed.

Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes after the addition is complete

to ensure full formation of the sodium alkoxide.

Electrophile Addition: Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture at 0

°C.

Reaction: After addition, allow the reaction to warm to room temperature and stir for 6-18

hours, monitoring by TLC. Gentle heating may be required for less reactive halides.

Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated

aqueous NH₄Cl solution dropwise to destroy any unreacted NaH.

Extraction: Dilute the mixture with Ethyl Acetate and water. Transfer to a separatory funnel,

separate the layers, and extract the aqueous layer with Ethyl Acetate (2x).

Washing: Combine the organic layers and wash with water (1x) and brine (1x).

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired O-alkylated product.

Safety and Handling
(R)-Morpholin-2-ylmethanol and its parent compound, morpholine, require careful handling.

Users should always consult the latest Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.[10] All manipulations should be performed in a well-ventilated chemical fume

hood.[11]

Hazards: Morpholine and its derivatives can cause skin and eye irritation or burns.[10][11]

Inhalation of dust or vapors should be avoided.[12]

Handling: Avoid formation of dust and aerosols. Keep away from sources of ignition as

morpholine itself is a flammable liquid.[11] The hydrochloride salt is a stable solid but should

be stored in a cool, dry place away from incompatible materials like strong oxidizing agents.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For

eye contact, rinse cautiously with water for several minutes.[10][12] If inhaled, move the

person to fresh air.[12] Seek immediate medical attention in all cases of significant exposure.

Conclusion
(R)-Morpholin-2-ylmethanol hydrochloride is a high-value chiral building block that provides

a direct and stereochemically defined entry point into the synthesis of morpholine-containing

compounds. Its bifunctional nature, when leveraged with a logical protection and

functionalization strategy, makes it an indispensable tool for medicinal chemists. The protocols

detailed herein provide a reliable framework for researchers, scientists, and drug development

professionals to harness the potential of this privileged scaffold in the creation of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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